Debio 0932

描述

Debio 0932 是一种第二代口服热休克蛋白 90 (Hsp90) 抑制剂,热休克蛋白 90 是一种在癌细胞中异常表达的分子伴侣。 该化合物对多种癌细胞类型表现出良好的抗癌活性,这得益于其对 Hsp90 的强结合亲和力和高口服生物利用度 .

科学研究应用

Debio 0932 在科学研究中有着广泛的应用,特别是在化学、生物学、医学和工业领域:

作用机制

安全和危害

未来方向

Debio 0932 is a promising compound to treat triple-negative breast cancer and hormone receptor-positive breast cancer, and their metastases . Surprisingly, during the first clinical trial, one psoriasis patient experienced complete remission of his skin manifestation . This indicates a potential role of this compound in psoriasis treatment .

生化分析

Biochemical Properties

Debio 0932 selectively inhibits the ATPase activity of Hsp90, thereby preventing the proper folding of oncogenic client proteins. This inhibition leads to the degradation of these client proteins, which include multiple oncogenic proteins such as epidermal growth factor receptor, human epidermal growth factor receptor-2, c-MET, AKT, KIT, FLT3, and vascular endothelial growth factor receptor . The interaction between this compound and Hsp90 is characterized by a strong binding affinity, with an estimated free energy of binding of -7.24 kcal/mol .

Cellular Effects

This compound has been shown to induce apoptosis in various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells . It stimulates the down-regulation of anti-apoptotic protein Bcl-2 and the up-regulation of apoptotic protein Bax, leading to the cleavage of Caspase-9 . Additionally, this compound decreases the migration of endothelial cells, indicating its potential anti-metastatic activity . The compound also affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting the function of Hsp90 and its client proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the ATP binding pocket of Hsp90, thereby inhibiting its ATPase activity . This inhibition prevents the proper folding of oncogenic client proteins, leading to their degradation . The compound also stimulates apoptotic pathways by increasing the mRNA and protein expression ratio of Bax/Bcl-2 and promoting the cleavage of Caspase-9 . These molecular interactions result in the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown extended tumor retention and blood-brain barrier penetration . In in vitro studies, this compound exhibited a cytotoxic effect on cancer cells in a time- and dose-dependent manner . The stability and degradation of this compound, as well as its long-term effects on cellular function, have been evaluated in various studies, indicating its potential for sustained anticancer activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a psoriasis xenograft transplantation model, daily oral dosing of this compound resulted in significant clinical alleviation of psoriasis and reduced epidermal thickness . The compound has also shown promising anticancer activity in preclinical models, with extended tumor retention and blood-brain barrier penetration . High doses of this compound may lead to toxic or adverse effects, which need to be carefully monitored in animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, including the inhibition of Hsp90 ATPase activity . The compound’s N-mono de-methylated metabolite, this compound-MET1, retains 5-25% of the pharmacological activity of this compound in vitro . The metabolic pathways of this compound also involve interactions with enzymes and cofactors that regulate the stability and function of oncogenic client proteins .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound has shown extended tumor retention and blood-brain barrier penetration, indicating its ability to accumulate in target tissues . The transport and distribution of this compound are influenced by its interactions with transporters and binding proteins that facilitate its localization and accumulation in specific compartments .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with Hsp90 and its client proteins . The compound’s activity and function are influenced by its localization within specific cellular compartments, which is directed by targeting signals and post-translational modifications . This compound’s ability to inhibit Hsp90 ATPase activity and induce apoptosis is dependent on its subcellular localization and interactions with oncogenic client proteins .

准备方法

Debio 0932 的合成路线和反应条件包括将该化合物溶解在二甲基亚砜 (DMSO) 中,然后用 DMEM 培养基稀释。 然后将细胞暴露于 this compound 在一个宽浓度范围(100–1.56 µM)内达 48 小时 . 有关 this compound 的工业生产方法,现有的文献资料中没有明确说明。

化学反应分析

Debio 0932 经历了几种类型的化学反应,包括:

氧化: This compound 抑制人 Hsp90 的 ATPase 活性,并通过诱导凋亡途径降低细胞增殖.

还原: 该化合物刺激癌细胞中抗凋亡蛋白 Bcl-2 的下调和凋亡蛋白 Bax 的上调以及 Casp-9 的裂解.

取代: This compound 选择性地与 Hsp90 的 ATP 结合口袋结合,估计结合自由能为 -7.24 kcal/mol.

这些反应中使用的常见试剂和条件包括二甲基亚砜 (DMSO) 和 DMEM 培养基。 这些反应形成的主要产物是凋亡蛋白,如 Bax 和裂解的 Casp-9 .

相似化合物的比较

Debio 0932 与其他 Hsp90 抑制剂相比具有独特性,因为它对 Hsp90 的结合亲和力强,口服生物利用度高 . 类似的化合物包括:

Ganetespib: 另一种 Hsp90 抑制剂,具有不同的结合亲和力和生物利用度特征。

17-AAG (17-烯丙基氨基-17-去甲氧基吉尔丹霉素): 早期一代 Hsp90 抑制剂,具有不同的作用机制和毒性特征。

This compound 脱颖而出,因为它具有延长肿瘤保留时间、血脑屏障穿透性和良好的抗肿瘤活性(无论是单药治疗还是与其他药物联合治疗) .

属性

IUPAC Name |

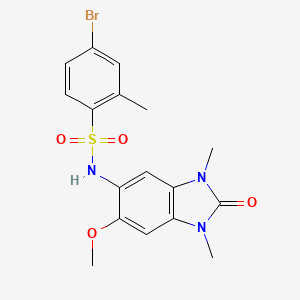

2-[[6-(dimethylamino)-1,3-benzodioxol-5-yl]sulfanyl]-1-[2-(2,2-dimethylpropylamino)ethyl]imidazo[4,5-c]pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O2S/c1-22(2,3)12-24-8-9-28-14-6-7-25-20(23)19(14)26-21(28)31-18-11-17-16(29-13-30-17)10-15(18)27(4)5/h6-7,10-11,24H,8-9,12-13H2,1-5H3,(H2,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVJIQAYFTOPTKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNCCN1C2=C(C(=NC=C2)N)N=C1SC3=CC4=C(C=C3N(C)C)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657665 | |

| Record name | 2-{[6-(Dimethylamino)-2H-1,3-benzodioxol-5-yl]sulfanyl}-1-{2-[(2,2-dimethylpropyl)amino]ethyl}-1H-imidazo[4,5-c]pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1061318-81-7 | |

| Record name | CUDC-305 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1061318817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[6-(Dimethylamino)-2H-1,3-benzodioxol-5-yl]sulfanyl}-1-{2-[(2,2-dimethylpropyl)amino]ethyl}-1H-imidazo[4,5-c]pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CUDC-305 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V278OKN9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。